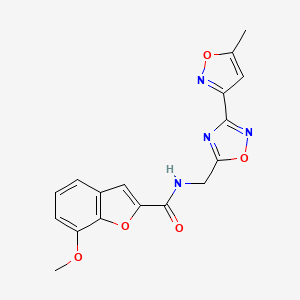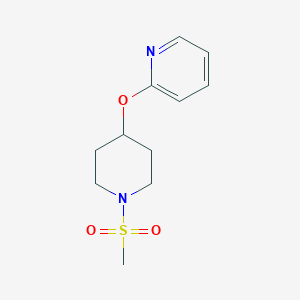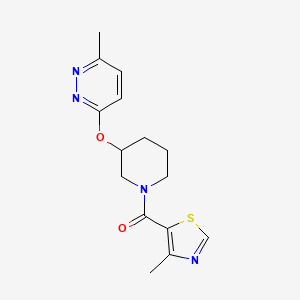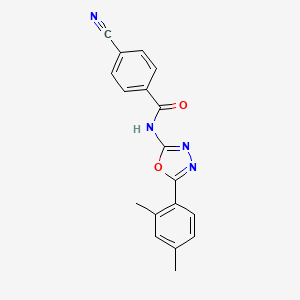![molecular formula C17H21F2NOS B2451688 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2320668-55-9](/img/structure/B2451688.png)
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several interesting features. It contains a spirocyclic system (a type of cyclic compound where two rings share a single atom), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a cyclopentyl group (a five-membered ring of carbon atoms). The presence of difluoro and methanone functional groups could also influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the spirocyclic system, which could impose certain conformational constraints. The electron-rich thiophene ring might participate in π-stacking interactions, and the difluoro group could be involved in hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The reactivity could be influenced by the electron-rich thiophene ring and the presence of the difluoro group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoro group could increase its polarity, and the spirocyclic system might affect its shape and solid-state packing .科学的研究の応用
CCR5 Receptor-Based Mechanisms
The CCR5 receptor plays a crucial role in HIV entry into cells. Research on compounds targeting the CCR5 receptor, such as 873140, demonstrates the potential for developing potent antiviral agents. These studies focus on understanding the receptor-based mechanisms of action, providing a foundation for designing more effective HIV treatments (Watson et al., 2005).
Synthesis of Novel Compounds from Oleic Acid
Research on synthesizing novel compounds from oleic acid, such as 1,4-dioxaspiro derivatives, indicates the potential for developing new biolubricants. These studies highlight innovative synthesis methods and the evaluation of physicochemical properties, suggesting applications in environmentally friendly lubricants (Kurniawan et al., 2017).
Phosphomolybdic Acid in Synthesis
Phosphomolybdic acid has been utilized as a highly efficient catalyst for synthesizing trans-4,5-disubstituted cyclopentenones, demonstrating its usefulness in facilitating chemical reactions with high selectivity and yield. This research contributes to the development of new synthetic methodologies in organic chemistry (Reddy et al., 2012).
Innovative Scaffolds for Drug Discovery
Studies on the synthesis of 6-azaspiro[4.3]alkanes introduce new scaffolds for drug discovery, showcasing the potential for developing novel pharmaceuticals. These scaffolds could serve as the basis for creating drugs with unique properties and efficacies (Chalyk et al., 2017).
Synthesis of Fluorinated Compounds
Research on the synthesis of fluorinated compounds, such as benzophenones and xanthones, by iterative nucleophilic aromatic substitution reveals methods for enhancing the photostability and spectroscopic properties of fluorophores. This work is significant for the development of new materials for optical and electronic applications (Woydziak et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NOS/c18-17(19)12-15(17)7-9-20(10-8-15)14(21)16(5-1-2-6-16)13-4-3-11-22-13/h3-4,11H,1-2,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOFIVIVPXTAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4(CC3)CC4(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2451608.png)



![N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid](/img/structure/B2451619.png)


![[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451623.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2451625.png)
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)

![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)